molecular formula C28H33N3O5S2 B2493706 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide CAS No. 361171-11-1

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide

Cat. No.: B2493706
CAS No.: 361171-11-1
M. Wt: 555.71
InChI Key: JXBCHTIFINFEDI-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a thiazole ring substituted with a 2,4-dimethoxyphenyl group and a sulfonamide moiety linked to a 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane scaffold. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Thiazole ring: A heterocyclic core known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • Dimethoxyphenyl group: Electron-rich aromatic substituents that may influence π-π stacking interactions with biological targets.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O5S2/c1-27(2)13-19-14-28(3,16-27)17-31(19)38(33,34)21-9-6-18(7-10-21)25(32)30-26-29-23(15-37-26)22-11-8-20(35-4)12-24(22)36-5/h6-12,15,19H,13-14,16-17H2,1-5H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBCHTIFINFEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=C(C=C(C=C5)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole moiety : Contributes to the compound's pharmacological properties.
  • Sulfonamide group : Known for enhancing bioavailability and solubility.
  • Dimethoxyphenyl group : May influence the interaction with biological targets.

Molecular Formula : C23H30N2O4S
Molecular Weight : 446.56 g/mol

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that it effectively reduces viability in various cancer cell lines, including breast and cervical cancer cells.
    • A study reported a growth inhibitory concentration (GI50) of 5 µM against MCF-7 breast cancer cells, suggesting significant cytotoxic potential compared to standard chemotherapeutics .
  • Mechanism of Action :
    • The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of apoptosis (e.g., caspase activation).
    • Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis .
  • Neuroprotective Effects :
    • Preliminary research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter levels or inhibition of neuroinflammatory pathways.
    • In vivo studies demonstrated improved cognitive function in animal models following treatment with this compound .

Case Study 1: Anticancer Efficacy

A recent investigation evaluated the efficacy of this compound against various cancer cell lines. The results showed:

Cell LineGI50 (µM)Mechanism of Action
MCF-75Apoptosis induction
HeLa8Cell cycle arrest
A54910Inhibition of proliferation

Case Study 2: Neuroprotective Effects

In an animal model study assessing cognitive decline:

Treatment GroupCognitive Score Improvement (%)Mechanism
Control0N/A
Compound Treatment25Anti-inflammatory pathways

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-benzamide compounds. For instance, derivatives of thiazole have demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Anticancer Activity

Thiazole-based compounds have also been evaluated for their anticancer properties. Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and other solid tumors. The activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of key oncogenic proteins .

Synthesis and Structure-Activity Relationship

The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-benzamide typically involves multi-step processes that include the formation of thiazole rings and subsequent functionalization to enhance biological activity. The structural modifications at the 2-position and 4-position of the aromatic rings are crucial for optimizing the compound's activity.

Synthetic Pathways

The synthetic route often begins with the preparation of thiazole intermediates through cyclization reactions involving appropriate precursors such as 2-amino thiazoles and substituted benzamides. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization .

Structure-Activity Relationships

The relationship between structure and activity has been extensively studied. For instance, electron-donating groups at specific positions on the aromatic rings have been shown to enhance potency against targets like cholesteryl ester transfer protein (CETP), which is relevant in cardiovascular diseases . Additionally, modifications that improve lipophilicity can facilitate better cellular uptake and bioavailability.

Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that compounds structurally similar to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-benzamide exhibited significant antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The most active compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Screening

In another case study focusing on anticancer properties, derivatives were tested against MCF7 breast cancer cells using the Sulforhodamine B assay method. Several compounds showed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as lead candidates for further development in cancer therapy .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Values
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-benzamideAntimicrobialE. coli, S. aureusLow µM range
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-benzamideAnticancerMCF7 (breast cancer)Significant reduction in viability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be contextualized using data from sulfonamide-linked triazole and thiazole derivatives, as exemplified in . Below is a comparative analysis:

Key Observations :

  • Fluorine substituents in triazole analogs (e.g., 2,4-difluorophenyl) are replaced by methoxy groups in the thiazole derivative, altering electronic properties and hydrogen-bonding capacity.
Spectral and Tautomeric Behavior
  • IR Spectroscopy :

    • The target compound’s benzamide carbonyl (C=O) is expected at ~1660–1680 cm⁻¹, aligning with hydrazinecarbothioamides in .
    • Unlike triazole-thiones ([7–9]), the absence of a thione (C=S) band (~1247–1255 cm⁻¹) confirms distinct tautomeric behavior due to the thiazole core .
  • NMR Analysis :

    • The bicyclic amine’s protons (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) would show complex splitting patterns in ¹H-NMR, distinct from the simpler aryl protons in triazole derivatives.
Pharmacological Implications (Inferred)
  • Triazole Derivatives : Compounds [7–9] exhibit tautomerism (thione vs. thiol forms), which may modulate solubility and receptor binding . However, the target compound’s rigid bicyclic system likely eliminates tautomeric variability, favoring stable interactions.
  • The methoxy groups in the target compound may confer improved metabolic stability over fluorinated analogs.

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